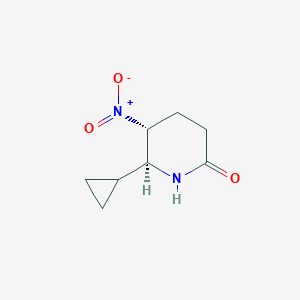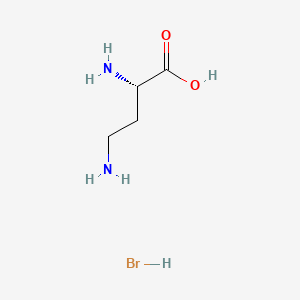
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820607-77-9 . It has a molecular weight of 227.76 and is typically in powder form . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is 4-((methylsulfonyl)methyl)cyclohexan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 227.76 .Scientific Research Applications
Brønsted Acid-Catalyzed Transfer Hydrogenation
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation reactions. Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation, highlighting an alternative to conventional dihydropyridines for imine reduction and reductive amination, which underscores the compound's role in facilitating hydrogenation of alkenes under mild conditions Organic Letters, 18(10), 2463-2466.
Reductive Deamination of Aromatic Amines
Wang and Guziec (2001) described a convenient method for the reductive deamination (hydrodeamination) of aromatic amines using chloroamine under alkaline conditions. This process, involving the intermediate formation of aryl methanesulfonylhydrazines, highlights the compound's potential in synthetic organic chemistry for deaminated product formation The Journal of Organic Chemistry, 66(25), 8293-8296.
Carbene-Catalyzed α-Carbon Amination
Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, demonstrating the compound's application in the synthesis of natural products and synthetic bioactive molecules Organic Letters, 21(11), 4340-4344.
Aerosol Science and Technology
Perraud, Smith, and Olfert (2023) studied the effective densities of sodium methanesulfonate and aminium chloride nanoparticles, using them as calibration standards for aerosol mass spectrometers. Their research provides valuable insights into aerosol science and the physical properties of atmospheric particles, emphasizing the compound's relevance in environmental research Aerosol Science and Technology, 57, 355-366.
Methanesulfonic Acid-driven Particle Formation
Shen et al. (2019) evaluated the enhancing potential of monoethanolamine on methanesulfonic acid-driven new particle formation (NPF) using quantum chemical calculations and kinetics modeling. Their findings underscore the compound's impact on atmospheric chemistry and particle formation processes Environmental Science & Technology.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASUPHCNKYFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)




![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)


